molecular formula C20H20N2O3S B2507377 N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide CAS No. 2034254-34-5

N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Cat. No.: B2507377
CAS No.: 2034254-34-5
M. Wt: 368.45
InChI Key: DUGZUQKXOPCTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) core. The molecule features a 4-isopropylphenyl group at the N1 position and a (5-(thiophen-3-yl)furan-2-yl)methyl substituent at the N2 position.

Properties

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13(2)14-3-5-16(6-4-14)22-20(24)19(23)21-11-17-7-8-18(25-17)15-9-10-26-12-15/h3-10,12-13H,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGZUQKXOPCTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-isopropylphenylamine and 5-(thiophen-3-yl)furan-2-carbaldehyde. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Molecular Weight Key Features Reference
Target Compound 4-isopropylphenyl (5-(thiophen-3-yl)furan-2-yl)methyl ~360 (estimated) High lipophilicity; aromatic heterocycles N/A
N1-(4-fluorobenzyl)-N2-... (CAS 2034440-66-7) 4-fluorobenzyl (5-(thiophen-3-yl)furan-2-yl)methyl 358.4 Fluorine enhances electronegativity
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Not reported Umami flavor agonist; metabolic stability
Compound 4' (Ev3) 4-chloro-3-fluorophenyl Thiazolyl-piperidine Not reported HIV entry inhibitor; thiazole core
Compound 27 (Ev3) 4-chloro-3-fluorophenyl Thiazolyl-piperidine (HCl salt) Not reported Antiviral activity; charged form

Key Observations:

  • Heterocyclic Diversity : The thiophene-furan moiety distinguishes it from thiazole- or pyridine-containing analogs (e.g., ), which may alter π-π stacking or hydrogen-bonding interactions in biological targets.
  • Metabolic Stability : Compounds like S336 exhibit resistance to amide hydrolysis in hepatocyte assays , suggesting the oxalamide core’s robustness. The target compound’s stability remains speculative but merits investigation.

Table 2: Physicochemical Properties

Property Target Compound (Estimated) N1-(4-fluorobenzyl)-N2-... () S336 ()
Molecular Formula C₂₀H₂₁N₂O₃S C₁₈H₁₅FN₂O₃S C₁₉H₂₁N₃O₅
LogP (Lipophilicity) High (isopropyl group) Moderate (fluorine) Moderate (pyridine)
Solubility Likely low in water Not reported Not reported

Notes:

  • The isopropyl group may reduce aqueous solubility compared to polar substituents (e.g., hydroxyl in ).
  • Thiophene and furan rings contribute to UV absorption, which could aid analytical characterization.

Antiviral Activity:

Compounds like 4' and 27 () inhibit HIV entry by targeting the CD4-binding site, with IC₅₀ values in the nanomolar range. The target compound’s thiophene-furan system may mimic aromatic interactions in viral glycoproteins, but activity remains unverified .

Metabolic Pathways:

Amide hydrolysis resistance in S336 suggests that the oxalamide core is metabolically stable. The target compound’s bulky substituents may further impede enzymatic degradation.

Biological Activity

N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a synthetic compound characterized by its complex structure, which integrates an isopropylphenyl moiety, a thiophen-3-yl group, and a furan-2-yl component. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₁₈N₂O₂S, and it has a molecular weight of approximately 334.41 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing furan and thiophene rings have been studied for their efficacy against various bacterial strains. A study demonstrated that modifications in the structure could enhance the antimicrobial potency, particularly against Gram-positive bacteria.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is of significant interest for cosmetic and therapeutic applications. Compounds with similar structural features have been evaluated for their tyrosinase inhibitory activity. For example, one study reported that furan-based derivatives exhibited potent inhibition with IC₅₀ values in the low micromolar range. The mechanism of action often involves binding to the enzyme's active site, thereby preventing substrate conversion.

CompoundIC₅₀ (µM)Mechanism of Action
Kojic Acid19.97Competitive Inhibition
Compound 80.0433 (monophenolase)
0.28 (diphenolase)
Mixed Inhibition

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that compounds with similar scaffolds can induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling cascades associated with cell survival and proliferation.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition : Binding to active sites of enzymes like tyrosinase may lead to decreased enzymatic activity.
  • Cell Signaling Modulation : The compound may affect pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Study 1: Antimicrobial Activity Assessment

In a recent study, derivatives of thiophene-furan compounds were synthesized and tested against various microbial strains. The results indicated that certain modifications significantly enhanced their antimicrobial properties, suggesting a structure-activity relationship that could be leveraged for drug development.

Study 2: Tyrosinase Inhibition Mechanism

A detailed kinetic study on tyrosinase inhibitors revealed that specific substitutions on the furan ring improved binding affinity and inhibition efficacy. Molecular docking studies supported these findings by showing favorable interactions between the inhibitors and the enzyme's active site.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.